2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol is a chemical compound that features a quinoxaline moiety attached to a piperidine ring, which is further connected to an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol typically involves the following steps:
Formation of Quinoxaline Derivative: The quinoxaline moiety can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.
Piperidine Ring Formation: The piperidine ring is introduced through a cyclization reaction involving appropriate precursors.
Attachment of Ethan-1-ol Group: The final step involves the attachment of the ethan-1-ol group to the piperidine ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoxaline moiety can be reduced under specific conditions to yield dihydroquinoxaline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethan-1-ol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as halides or amines can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted ethan-1-ol derivatives.
Scientific Research Applications
2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to effects such as enzyme inhibition or receptor antagonism, which are valuable in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol: Known for its antineoplastic efficacy.
2-(Piperazin-1-yl)ethan-1-ol: Used in various chemical and biological studies.
Uniqueness
2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol is unique due to the presence of the quinoxaline moiety, which imparts specific biological activities and chemical reactivity. This makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
2-(1-quinoxalin-2-ylpiperidin-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c19-10-8-12-5-3-4-9-18(12)15-11-16-13-6-1-2-7-14(13)17-15/h1-2,6-7,11-12,19H,3-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTAWXQKALDNIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)C2=NC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.